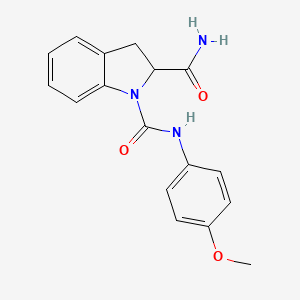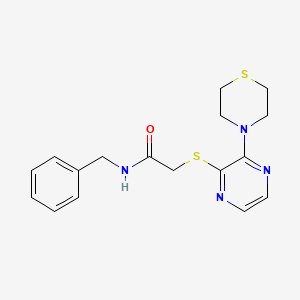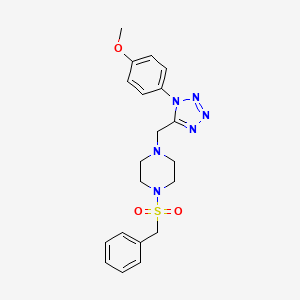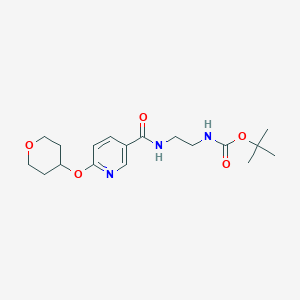![molecular formula C23H27N3O7S B2360148 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide CAS No. 868982-37-0](/img/structure/B2360148.png)
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C23H27N3O7S and its molecular weight is 489.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur la maladie d'Alzheimer
Ce composé a été étudié pour son rôle potentiel dans le traitement de la maladie d'Alzheimer . Il appartient à une classe de sulfamides, qui ont montré une inhibition des enzymes cholinestérases. Ces enzymes sont ciblées dans la thérapie d'Alzheimer pour augmenter les niveaux d'acétylcholine dans le cerveau, ce qui pourrait améliorer la fonction cognitive.
Activité inhibitrice de l'uréase
Des recherches ont indiqué que des dérivés de ce composé peuvent avoir une activité inhibitrice de l'uréase . Ceci est important car l'uréase est une enzyme qui peut contribuer à la formation de calculs rénaux et à la virulence de certaines bactéries. Inhiber cette enzyme pourrait avoir des applications thérapeutiques.
Inhibition enzymatique pour les agents thérapeutiques
Le composé a été synthétisé dans le cadre d'une étude visant à créer de nouveaux agents thérapeutiques. Il a montré une inhibition modérée à faible des cholinestérases et des enzymes lipooxygénases . Ces enzymes sont impliquées dans divers processus physiologiques, et leur inhibition peut être utilisée pour traiter des maladies comme l'asthme, l'arthrite et le cancer.
Analyse de la structure cristalline
La structure cristalline de composés apparentés a été déterminée, ce qui peut fournir des informations sur les interactions moléculaires et la stabilité de ce composé . La compréhension de la structure cristalline est cruciale pour la conception de médicaments et la prédiction du comportement du composé dans différents environnements.
Applications environnementales
Bien que des applications environnementales spécifiques pour ce composé n'aient pas été trouvées, des composés apparentés ayant des structures similaires sont souvent explorés pour leur impact environnemental, tels que la biodégradabilité, la toxicité et le potentiel en tant que capteurs environnementaux .
Chimie industrielle
Dans le domaine de la chimie industrielle, des composés comme celui-ci peuvent être utilisés dans la synthèse de molécules ou de matériaux plus complexes . Leurs structures uniques peuvent conférer des propriétés précieuses dans la création de nouveaux polymères, revêtements ou autres produits chimiques.
Propriétés
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c27-22(24-10-4-7-17-5-2-1-3-6-17)23(28)25-16-21-26(11-12-33-21)34(29,30)18-8-9-19-20(15-18)32-14-13-31-19/h1-3,5-6,8-9,15,21H,4,7,10-14,16H2,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUUETXYRUYMPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2360067.png)

![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2360069.png)

![2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2360073.png)


![Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2360077.png)
![3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360079.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine](/img/structure/B2360080.png)

![2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide](/img/structure/B2360082.png)


